molecular formula C15H16N2O5S2 B2928266 (Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 851716-58-0

(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2928266
CAS No.: 851716-58-0
M. Wt: 368.42
InChI Key: SDGJDFVRLACGNH-NXVVXOECSA-N
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Description

The compound “(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative characterized by a Z-configuration imine linkage, a methoxy group at the 6-position of the benzothiazole ring, and an acetylthio-substituted acetamide side chain. The acetylthio group may influence metabolic stability or interact with biological targets via thiol-mediated pathways, while the methoxy substituent could modulate electronic properties and solubility. Synthetically, its preparation likely involves multi-step reactions analogous to those documented for related benzothiazoles, such as condensation of thiazole precursors with acylating agents under reflux conditions .

Properties

IUPAC Name

methyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-9(18)23-8-13(19)16-15-17(7-14(20)22-3)11-5-4-10(21-2)6-12(11)24-15/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGJDFVRLACGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include:

  • Formation of Thiazole Ring : The thiazole moiety is crucial for the biological activity of the compound. This can be synthesized through cyclization reactions involving appropriate thioketones and aldehydes.
  • Acetylation and Methylation : The introduction of acetylthio groups and methyl esters is performed through standard acylation reactions, enhancing the solubility and bioavailability of the final product.
  • Characterization Techniques : The characterization of synthesized compounds usually employs techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure.

The biological activity of (Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is primarily attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or diabetes.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, possibly due to its ability to disrupt bacterial cell membranes.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast)15Apoptosis
    HeLa (Cervical)10Cell Cycle Arrest
  • Antimicrobial Efficacy : Another investigation assessed its efficacy against common pathogens such as E. coli and S. aureus. The results indicated a dose-dependent inhibition of bacterial growth.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL

Research Findings

Recent findings indicate that compounds similar to This compound exhibit promising pharmacological profiles. For instance:

  • Anti-inflammatory Effects : Research shows that thiazole derivatives can modulate inflammatory pathways, reducing cytokine production in vitro.
  • Neuroprotective Properties : Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Benzo[d]thiazol Derivatives

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Potential Impact Reference
Target Compound (Z)-methyl derivative Methoxy, Acetylthio Not reported Thioester, imine Enhanced lipophilicity, metabolic stability -
Ethyl 2-(6-bromo-2-((methylsulfonyl)...) Bromo, Methylsulfonyl 497.4 Sulfonyl, bromo Electron-withdrawing effects, halogen bonding
Methyl 2-(imino-6-(methylsulfonyl)...) Methylsulfonyl, HBr salt Not reported Sulfonamide, salt form Improved solubility, ionic interactions
Ethyl 2-(indol-3-yl)benzo[d]thiazol... Indole, cyanoacetate Not reported Indole, nitrile π-π stacking, hydrogen bonding

Physicochemical Properties

  • Lipophilicity : The acetylthio group and methyl ester in the target compound likely increase lipophilicity compared to sulfonamide or salt-containing analogs (e.g., hydrobromide derivative in ), which exhibit higher solubility .
  • Electronic effects : The electron-donating methoxy group may stabilize the benzothiazole ring via resonance, contrasting with electron-withdrawing substituents like bromo or sulfonyl groups in analogs, which could enhance electrophilic reactivity .

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